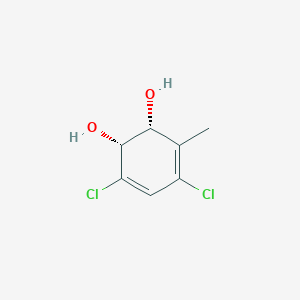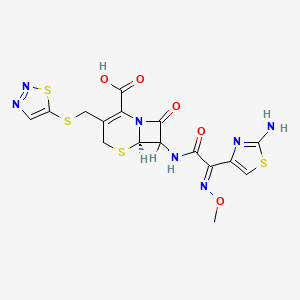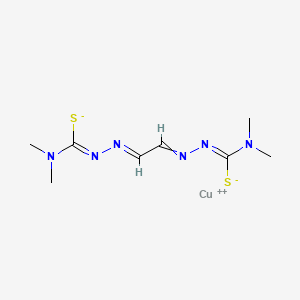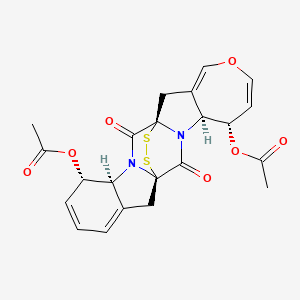
4-phospho-D-threonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phospho-D-threonic acid is a 4-phosphothreonic acid derived from D-threonic acid. It derives from a D-threonic acid. It is a conjugate acid of a 4-O-phosphonato-D-threonate(3-). It is an enantiomer of a 4-phospho-L-threonic acid.
Wissenschaftliche Forschungsanwendungen
Inhibition of Isomerization Reactions
4-Phospho-D-threonic acid derivatives have been studied for their role as competitive inhibitors in isomerization reactions. For example, certain derivatives can inhibit the reaction between d-ribose 5-phosphate and d-ribulose 5-phosphate, catalyzed by spinach ribose-5-phosphate isomerase (RPI), showing significant potential as inhibitors (Burgos & Salmon, 2004).
Enzyme Studies
L-Threonic acid dehydrogenase, related to 4-phospho-D-threonic acid, has been a subject of enzymatic studies, particularly for its specific activity and its role in biochemical processes (Aspen & Jakoby, 1966).
Metabolism Research
The relationship between ascorbic acid and threonic acid, which is a breakdown product of ascorbic acid, has been studied. Threonic acid is known to influence the metabolism of ascorbic acid in certain organisms, such as guinea pigs (Thomas & Hughes, 1983).
Photocaged Amino Acid Study
4,5-Dimethoxy-2-nitrobenzylserine, a photocaged amino acid, has been genetically encoded in Saccharomyces cerevisiae. This amino acid, when activated by light, can be used to control phosphorylation processes in living cells, demonstrating the potential application of threonic acid derivatives in genetic and cellular studies (Lemke et al., 2007).
Extraction and Separation in Chemical Processes
Studies have explored the use of 4-phospho-D-threonic acid in the extraction and separation of rare earth elements from phosphoric acid solutions. This is relevant in the field of materials science and chemical engineering (Radhika et al., 2010).
Toxicology Studies
Although toxicity is not a primary focus, studies have examined the toxicity of threonic acid, a related compound, to understand its safety in various applications (Thomas & Hughes, 1985).
Eigenschaften
Produktname |
4-phospho-D-threonic acid |
|---|---|
Molekularformel |
C4H9O8P |
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
(2S,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChI-Schlüssel |
ZCZXOHUILRHRQJ-GBXIJSLDSA-N |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




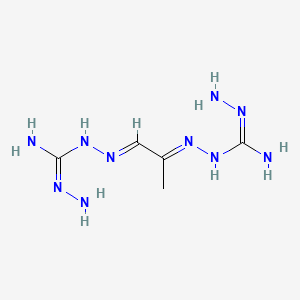

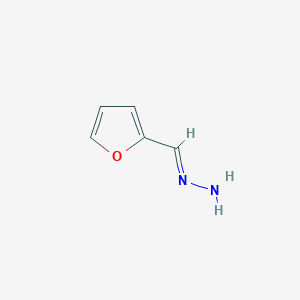
![3-[(2E)-2-[[3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B1244759.png)
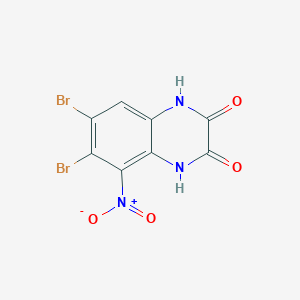
![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)


